Demethyl-N-acetylloline

説明

Demethyl-N-acetylloline (also known as N-Acetylnorloline) is a natural product found in Lolium temulentum, Festuca pratensis, and other organisms . It is a naturally occurring alkaloid that was first isolated from the seeds of Nelumbo nucifera, also known as the lotus plant.

Molecular Structure Analysis

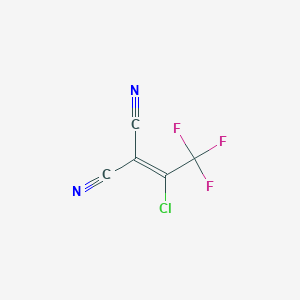

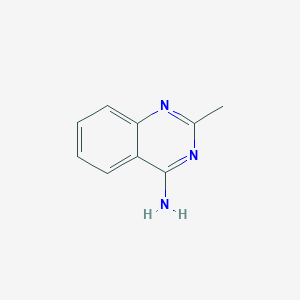

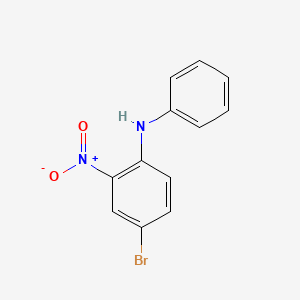

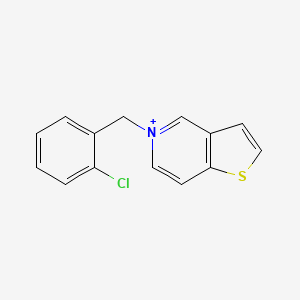

Demethyl-N-acetylloline has a molecular formula of C9H14N2O2 and a molecular weight of 182.22 g/mol . The InChI string and Canonical SMILES provide more detailed information about its molecular structure .Physical And Chemical Properties Analysis

Demethyl-N-acetylloline has several computed properties including a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 1 . Its exact mass and monoisotopic mass are both 182.105527694 g/mol .科学的研究の応用

Epigenetic Modifications in Cancer Treatment

Recent research highlights the significant role of epigenetic modifications, such as demethylation and histone acetylation, in the treatment of cancers, particularly hematological malignancies. These modifications alter gene expression and provide new strategies in targeted anti-cancer therapy. Demethyl-N-acetylloline could be implicated in these processes, emphasizing its potential in epigenetic cancer treatment (Jost & Galm, 2007).

DNA Demethylation in Cellular Processes

Studies have shown that drugs like valproic acid, which induce histone acetylation, can also trigger replication-independent active demethylation of DNA. This discovery suggests that Demethyl-N-acetylloline, due to its demethylating properties, could influence gene expression in non-dividing cells, offering potential applications in gene regulation and cellular differentiation (Detich, Bovenzi, & Szyf, 2003).

Chemopreventive Effects in Skin Carcinogenesis

4'-demethyl epipodophyllotoxin, a compound related to demethylation, has demonstrated chemopreventive effects in a mouse skin carcinogenesis model. This suggests that Demethyl-N-acetylloline could potentially have similar applications in preventing or delaying the development of certain types of cancer (Dhawan, Balasubramanian, Amonkar, & Singh, 1999).

Role in Mammalian Embryonic Development

The involvement of histone demethylation in mammalian embryonic development, including roles in embryonic stem cell pluripotency and primordial germ cell formation, has been extensively studied. Demethyl-N-acetylloline, by influencing demethylation processes, could play a crucial role in embryonic development and stem cell research (Shen, Xu, & Lan, 2017).

Photoredox Catalyzed N-Demethylation in Pharmaceutical Chemistry

N-demethylation via photoredox catalysis is critical in pharmaceutical chemistry for modifying drug molecules. Demethyl-N-acetylloline, being a demethylating agent, could be crucial in the structural modification of medicinal compounds (Wu, Li, Yu, Gao, & Chen, 2017).

Enhancing Cholinergic and Adrenergic Differentiation in Neuroblastoma Cells

Demethylating agents can enhance the expression of choline acetyltransferase and tyrosine hydroxylase, markers for cholinergic and adrenergic differentiation, respectively, in neuroblastoma cells. Demethyl-N-acetylloline's demethylating activity suggests its potential application in neurobiology and the treatment of neurodegenerative diseases (Okuse, Mizuno, Matsuoka, & Kurihara, 1993).

特性

IUPAC Name |

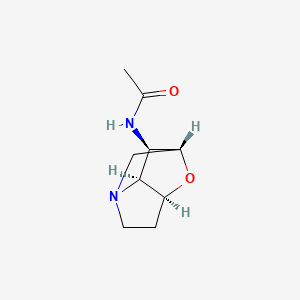

N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-5(12)10-8-7-4-11-3-2-6(13-7)9(8)11/h6-9H,2-4H2,1H3,(H,10,12)/t6-,7+,8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGXNGORZPWYGZ-UYXSQOIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C2CN3C1C(O2)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]2CN3[C@@H]1[C@@H](O2)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetylnorloline | |

CAS RN |

38964-35-1 | |

| Record name | N-Acetylnorloline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038964351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Nitrobenzo[d]isoxazol-3-ol](/img/structure/B1601002.png)